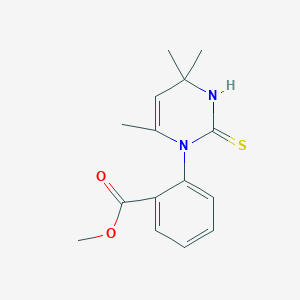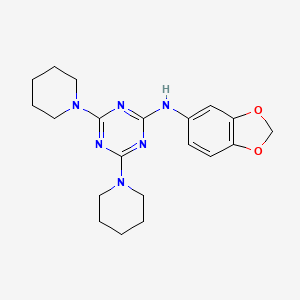![molecular formula C17H13ClN2S B11520727 Thiazolo[3,2-a]benzimidazole, 3-(4-chlorophenyl)-6,7-dimethyl-](/img/structure/B11520727.png)
Thiazolo[3,2-a]benzimidazole, 3-(4-chlorophenyl)-6,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE is a heterocyclic compound that belongs to the class of thiazolobenzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused to a benzimidazole ring, with a 4-chlorophenyl group and two methyl groups attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-mercaptobenzimidazole with 4-chlorobenzaldehyde and acetone under acidic conditions. The reaction is carried out in the presence of a catalyst such as polyphosphoric acid or [hydroxy(tosyloxy)iodo]benzene .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as employing eco-friendly solvents and recyclable catalysts, is also gaining traction in the industrial production of such compounds .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
3-(4-CHLOROPHENYL)-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]benzimidazole: A closely related compound with similar biological activities.
Thiazolo[3,2-a]pyrimidine: Another related compound with applications in medicinal chemistry.
Triazolothiadiazine: A compound with a similar heterocyclic structure and diverse biological activities.
Uniqueness
3-(4-CHLOROPHENYL)-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE is unique due to the presence of the 4-chlorophenyl group and the specific positioning of the methyl groups, which contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H13ClN2S |
|---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C17H13ClN2S/c1-10-7-14-15(8-11(10)2)20-16(9-21-17(20)19-14)12-3-5-13(18)6-4-12/h3-9H,1-2H3 |
InChI Key |
TYSVBQQAMKKCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=CSC3=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-chlorophenyl)[5-(4-ethylphenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11520644.png)

![1-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11520657.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11520673.png)
![(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)[(4-methylphenyl)amino]acetonitrile](/img/structure/B11520676.png)
![N~1~-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11520677.png)
![4-fluoro-N-[(2Z)-4-(4-fluorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11520680.png)
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate](/img/structure/B11520681.png)



![6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11520714.png)
![4-[(4-bromophenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11520720.png)

